molecular formula C15H14BrNO5S B13378861 2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate

2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate

Cat. No.: B13378861
M. Wt: 400.2 g/mol
InChI Key: RTDAKOVDRRNIEM-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate is an organic compound that features both acetylamino and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate typically involves multi-step organic reactions. One common method includes the acetylation of aniline derivatives followed by sulfonation and bromination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding, while the sulfonate group can engage in ionic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide
  • 2-Acetylamino-5-bromo-4-methylpyridine

Uniqueness

2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications, making it a valuable compound in synthetic and applied chemistry.

Properties

Molecular Formula

C15H14BrNO5S

Molecular Weight

400.2 g/mol

IUPAC Name

(2-acetamidophenyl) 4-bromo-3-methoxybenzenesulfonate

InChI

InChI=1S/C15H14BrNO5S/c1-10(18)17-13-5-3-4-6-14(13)22-23(19,20)11-7-8-12(16)15(9-11)21-2/h3-9H,1-2H3,(H,17,18)

InChI Key

RTDAKOVDRRNIEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC(=C(C=C2)Br)OC

Origin of Product

United States

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